4-Bromo-2-(furan-3-ylmethoxy)benzonitrile
Overview
Description
4-Bromo-2-(furan-3-ylmethoxy)benzonitrile (4-BFB) is an organic compound with a molecular formula of C9H7BrNO2. It is a colorless solid that is soluble in organic solvents. 4-BFB is a brominated aromatic compound with a wide range of applications in organic synthesis and scientific research. It is a versatile reagent used as a building block in organic synthesis and as a starting material for the synthesis of various organic compounds. It is also used as a catalyst in a variety of reactions including Diels-Alder reactions, Wittig reactions, and Heck reactions.
Scientific Research Applications
Synthesis and Modification of Benzo[b]furans : Gill et al. (2008) developed a method for synthesizing 2-bromo-3-aroyl-benzo[b]furans from readily available precursors. This synthesis technique allows for further modification through palladium-mediated couplings and direct nucleophilic substitutions, yielding a range of 2-substituted-3-aroyl-benzo[b]furans. This process highlights the utility of bromo groups as synthetic handles in organic chemistry (Gill et al., 2008).
Structural Studies of Furoxans : Ojala et al. (2017) conducted a study on the molecular packing properties of symmetrically substituted diaryl furoxans, which include derivatives like 4-Bromo-2-(furan-3-ylmethoxy)benzonitrile. Their research provides insights into the solid-state chemistry of benzonitrile oxides and the various forms they can take, such as isomorphous structures and polymorphs (Ojala et al., 2017).
Synthesis of Furan Derivatives : Jas (1991) described a synthesis procedure for 4-bromo-2-(tert-butyldimethylsiloxy)furan, demonstrating the versatility of bromo-furan derivatives in synthetic chemistry. This approach shows the potential of such compounds as stable synthetic precursors for various chemical reactions (Jas, 1991).
Antimicrobial and Antifungal Applications : Kumar et al. (2022) explored the synthesis of benzofuran derivatives with potential antimicrobial and antifungal properties. Their study demonstrates the relevance of bromo-benzonitrile furan derivatives in the development of new pharmaceutical compounds (Kumar et al., 2022).
Stability of Furan Ring During Bromination : Bozhanov and Ivonin (2001) investigated the stability of the furan ring in derivatives like 4-Bromo-2-(furan-3-ylmethoxy)benzonitrile during bromination processes. This study is significant for understanding the chemical behavior of such compounds under different reaction conditions (Bozhanov & Ivonin, 2001).
Photochemical Synthesis of Benzo[b]furans : Protti et al. (2012) developed a method for synthesizing 2-substituted benzo[b]furans using a metal-free photochemical reaction. This technique is environmentally beneficial and highlights the potential for creating complex organic structures through sustainable methods (Protti et al., 2012).
properties
IUPAC Name |
4-bromo-2-(furan-3-ylmethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-11-2-1-10(6-14)12(5-11)16-8-9-3-4-15-7-9/h1-5,7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASNHKYUZKBIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC2=COC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275086 | |
Record name | 4-Bromo-2-(3-furanylmethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1597781-25-3 | |
Record name | 4-Bromo-2-(3-furanylmethoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1597781-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(3-furanylmethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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